1-Phenyl-3-(pyrrolidin-1-YL)propan-1-amine
Overview
Description
1-Phenyl-3-(pyrrolidin-1-YL)propan-1-amine is a chemical compound with the molecular formula C13H20N2 . It has a molecular weight of 204.32 . The compound is also known by its IUPAC name, 1-phenyl-3-(1-pyrrolidinyl)-1-propanamine .
Physical And Chemical Properties Analysis
1-Phenyl-3-(pyrrolidin-1-YL)propan-1-amine is a liquid at room temperature . It has a boiling point of 191-193°C .Scientific Research Applications
Melanin-Concentrating Hormone Receptor-1 Antagonists : Derivatives of 1-Phenyl-3-(pyrrolidin-1-YL)propan-1-amine were identified as potent antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1), with one compound showing good oral bioavailability and in vivo efficacy in rats (Huang et al., 2005).
Enantioselective Alkylation of Benzaldehyde : Pyrrolidine-based amino alcohols derived from tartaric acid and primary amines, including 1-Phenyl-3-(pyrrolidin-1-YL)propan-1-amine, were used as chiral ligands in the enantioselective alkylation of benzaldehyde, achieving enantiomeric excesses of up to 80% (Gonsalves et al., 2003).
Synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine : This compound is a key intermediate in the preparation of premafloxacin, an antibiotic under development for veterinary use. A practical and efficient stereoselective process for its preparation was developed (Fleck et al., 2003).
κ-Opioid Receptor Antagonists : 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242) is a κ-opioid receptor antagonist with high affinity and selectivity. It demonstrated potential for treating depression and addiction disorders (Grimwood et al., 2011).
FTIR and Raman Spectroscopy : N,N-dimethyl-3-phenyl-3-pyridin-2-yl-propan-1-amine was studied using Fourier transform infrared (FT-IR) and Raman spectroscopy. The study provided detailed vibrational assignments and electronic spectra analysis (Renuga et al., 2014).
Synthesis of Enantiomers of 1-{2-Hydroxy-3-[4-(2-hydroxy-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one : Enantiomers of this compound were synthesized using hydrolytic kinetic resolution, indicating effective methods for synthesizing amino alcohols (Kulig et al., 2007).
Catalytic Linear Dimerization of Phenylacetylenes : Scandium, yttrium, and lanthanum complexes with the N-(2-Pyrrolidin-1-ylethyl)-1,4-diazepan-6-amido ligand were used as catalysts for the Z-selective linear dimerization of phenylacetylenes (Ge et al., 2009).
Safety And Hazards
The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
1-phenyl-3-pyrrolidin-1-ylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c14-13(12-6-2-1-3-7-12)8-11-15-9-4-5-10-15/h1-3,6-7,13H,4-5,8-11,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWJDWSPXMBBDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC(C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433442 | |
Record name | 1-PHENYL-3-(PYRROLIDIN-1-YL)PROPAN-1-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-(pyrrolidin-1-YL)propan-1-amine | |
CAS RN |
113640-37-2 | |
Record name | 1-PHENYL-3-(PYRROLIDIN-1-YL)PROPAN-1-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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